BenchChemオンラインストアへようこそ!

2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Lipophilicity Drug-likeness Membrane permeability

2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1547065-74-6) is a partially saturated, bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in kinase inhibitor and GPCR modulator drug discovery. Its molecular formula is C11H19N3 with a molecular weight of 193.29 g/mol, and it is commercially available at a certified purity of ≥95%.

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
Cat. No. B13071002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
Structural Identifiers
SMILESCC1CNC2=CC(=NN2C1)C(C)(C)C
InChIInChI=1S/C11H19N3/c1-8-6-12-10-5-9(11(2,3)4)13-14(10)7-8/h5,8,12H,6-7H2,1-4H3
InChIKeyQBMQHBFUOGUCTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: Core Structural and Procurement Specifications


2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1547065-74-6) is a partially saturated, bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in kinase inhibitor and GPCR modulator drug discovery [1]. Its molecular formula is C11H19N3 with a molecular weight of 193.29 g/mol, and it is commercially available at a certified purity of ≥95% . The compound features a tert-butyl substituent at the 2-position and a methyl group at the 6-position on the tetrahydropyrimidine ring, a distinct substitution pattern that differentiates it from common 2-aryl or 2-methyl analogs and influences its lipophilicity and steric profile [1].

Why 2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Cannot Be Replaced by Generic Pyrazolo[1,5-a]pyrimidine Analogs


Generic substitution within the pyrazolo[1,5-a]pyrimidine class is unreliable because subtle changes in the substitution pattern—particularly the size, position, and electronic nature of alkyl groups—dramatically alter lipophilicity, molecular shape, and target binding. For example, replacing the 2-tert-butyl group with a methyl group reduces the computed XLogP3 from 2.8 to 1.0, a shift that can compromise membrane permeability and target engagement in cellular assays [1][2]. Similarly, the regioisomeric 5-methyl analog shares an identical molecular formula and computed properties [3], yet the different placement of the methyl group on the saturated ring can lead to divergent 3D conformations and distinct biological activity profiles, as observed in pyrazolo[1,5-a]pyrimidine SAR studies [4]. The quantitative evidence below underscores why this specific substitution pattern cannot be assumed to be functionally interchangeable with its closest analogs.

Product-Specific Quantitative Differentiation Evidence for 2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine


Computed Lipophilicity (XLogP3) Comparison: Tert-Butyl vs. Methyl at the 2-Position

The presence of the tert-butyl group at position 2 elevates the computed lipophilicity (XLogP3) of 2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine to 2.8, compared to 1.0 for the 2-methyl analog and 0.6 for the unsubstituted parent scaffold [1][2][3]. This 2.8-fold increase in XLogP3 relative to the 2-methyl derivative is a critical determinant of passive membrane permeability and in vivo distribution, as established by the Lipinski Rule of Five framework.

Lipophilicity Drug-likeness Membrane permeability

Regioisomeric Differentiation: 6-Methyl vs. 5-Methyl Substitution and Conformational Divergence

The 6-methyl substitution pattern on the tetrahydropyrimidine ring of the target compound is regioisomeric with the 5-methyl analog (2-tert-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine). While both isomers share identical molecular weight (193.29 g/mol) and computed XLogP3 (2.8) [1][2], the different position of the methyl group along the saturated ring alters the spatial orientation of the substituent. Previous NMR and X-ray studies on pyrazolo[1,5-a]pyrimidine regioisomers have demonstrated that such positional isomerism can lead to distinct 3D conformations, which in turn influence target binding affinity and selectivity [3]. This inherent conformational divergence means the 6-methyl and 5-methyl isomers are not functionally interchangeable in structure-activity relationship (SAR) studies.

Regioselectivity Conformational analysis Target selectivity

Steric Bulk and Molecular Weight Differentiation from Unsubstituted Core

The 2-tert-butyl and 6-methyl substituents increase the molecular weight of the target compound to 193.29 g/mol, compared to 123.16 g/mol for the unsubstituted 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine core [1][2]. This 57% increase in molecular weight corresponds to a significantly larger steric profile, which can be exploited to fill hydrophobic pockets in target proteins. The tert-butyl group, in particular, provides steric shielding that has been shown in kinase inhibitor SAR to reduce off-target interactions by restricting the conformational flexibility of the scaffold [3].

Steric hindrance Target binding pocket Molecular recognition

Certified Purity Benchmarking: 95% Purity with Analytical Traceability

The target compound is commercially available with a certified purity of 95% from two independent suppliers (AKSci Catalog No. 8002EM and Leyan Product No. 2086435) . In contrast, many pyrazolo[1,5-a]pyrimidine building blocks are supplied without explicit purity certification or at lower purity grades (e.g., 90–93%), which can introduce confounding impurities into biological assays. Batch-specific analytical data (NMR, HPLC, GC) are available upon request from these suppliers, ensuring lot-to-lot reproducibility critical for quantitative SAR campaigns .

Purity certification Quality control Reproducibility

Optimal Research Application Scenarios for 2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine


Kinase Inhibitor Lead Optimization Requiring Enhanced Lipophilicity

Based on its computed XLogP3 of 2.8, significantly higher than the 2-methyl analog (1.0) and the unsubstituted core (0.6) [1], this compound is ideally suited as a starting scaffold for kinase inhibitor programs that require improved membrane permeability and hydrophobic pocket occupancy. The tert-butyl group provides a 2.8-fold lipophilicity increase without introducing aromatic ring liabilities, making it a strategic choice for CNS-penetrant or highly lipophilic binding site targets.

Regioisomeric Selectivity Profiling in Pyrazolo[1,5-a]pyrimidine SAR

The distinct 6-methyl substitution pattern, contrasted with the 5-methyl regioisomer [2], enables researchers to systematically probe the impact of methyl positional isomerism on target binding and selectivity. This compound is essential for establishing regioisomeric SAR, as highlighted by NMR studies demonstrating conformational differences between pyrazolo[1,5-a]pyrimidine regioisomers [3].

Fragment-Based Drug Discovery (FBDD) with Defined Purity Controls

With a molecular weight of 193.29 g/mol—well within the fragment range (MW < 300)—and a certified purity of 95% , this compound is suitable as a validated fragment for FBDD campaigns. Its defined purity and analytical traceability ensure that any observed biological activity can be confidently attributed to the compound rather than impurities, a common pitfall in fragment screening with lower-purity building blocks.

Scaffold Decoration for Hydrophobic Pocket Targeting

The substantial steric bulk contributed by the 2-tert-butyl group (70.13 g/mol increase over the parent core) [4] provides a differentiated vector for targeting large hydrophobic pockets in proteins such as kinases and GPCRs. This compound serves as a privileged intermediate for further functionalization at positions 3 or 7, enabling rapid exploration of chemical space around a sterically demanding core.

Quote Request

Request a Quote for 2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.